3-(1-naphthylmethyl)-4(3H)-quinazolinone
Description
Properties
IUPAC Name |
3-(naphthalen-1-ylmethyl)quinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O/c22-19-17-10-3-4-11-18(17)20-13-21(19)12-15-8-5-7-14-6-1-2-9-16(14)15/h1-11,13H,12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLZCPGNQQLHTQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CN3C=NC4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-naphthylmethyl)-4(3H)-quinazolinone typically involves the condensation of 2-aminobenzamide with 1-naphthaldehyde under acidic or basic conditions. The reaction proceeds through the formation of an imine intermediate, which then cyclizes to form the quinazolinone ring.
-
Condensation Reaction
Reagents: 2-aminobenzamide, 1-naphthaldehyde
Conditions: Acidic or basic medium, typically using acetic acid or sodium hydroxide
Temperature: Room temperature to reflux conditions
-
Cyclization
Reagents: Imine intermediate
Conditions: Heating under reflux
Solvent: Ethanol or methanol
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-(1-Naphthylmethyl)-4(3H)-quinazolinone can undergo various chemical reactions, including:
Oxidation: The naphthylmethyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: The quinazolinone ring can be reduced to form dihydroquinazolinones.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, particularly at the naphthyl ring.
Common Reagents and Conditions
-
Oxidation
Reagents: Potassium permanganate, chromium trioxide
Conditions: Acidic or basic medium, elevated temperatures
-
Reduction
Reagents: Sodium borohydride, lithium aluminum hydride
Conditions: Room temperature to reflux conditions
-
Substitution
Reagents: Halogens, nitrating agents
Conditions: Acidic medium, room temperature
Major Products
Oxidation: Formation of naphthyl carboxylic acids or aldehydes
Reduction: Formation of dihydroquinazolinones
Substitution: Formation of halogenated or nitrated derivatives
Scientific Research Applications
3-(1-Naphthylmethyl)-4(3H)-quinazolinone has been studied for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(1-naphthylmethyl)-4(3H)-quinazolinone involves its interaction with specific molecular targets, such as enzymes or receptors. The naphthylmethyl group may enhance its binding affinity and specificity, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Observations:
- Bulky Groups : The 1-naphthylmethyl group in the target compound likely enhances membrane permeability and target engagement compared to smaller substituents (e.g., methyl or phenyl) .
- Electron-Withdrawing Substituents : Halogens (e.g., Cl at C7 in UR-9825) improve antifungal activity by increasing electrophilicity and target binding .
- Phenolic Groups: Derivatives like 5k exhibit potent radical scavenging due to hydrogen donation from hydroxyl groups .
Mechanism of Action Comparisons
- Antifungal Activity: UR-9825 targets fungal lanosterol 14α-demethylase, with its triazolyl group critical for binding .
- Antioxidant Activity: Phenolic derivatives (e.g., 5k) neutralize radicals via electron transfer mechanisms .
- Anticancer Activity : Isoxazole-containing derivatives induce apoptosis by inhibiting kinase pathways .
Q & A
Q. How do stereochemical configurations impact the biological activity of chiral quinazolinone derivatives?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
